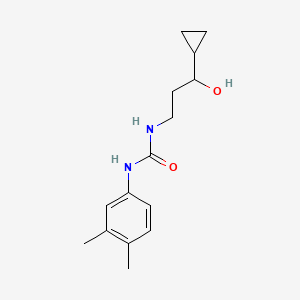
8-Chloro-2-ethoxy-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-ethoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The compound has a molecular weight of 208.65 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9ClN2O . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine compounds has been explored with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is an off-white solid .Scientific Research Applications
Pharmacological Research
Pharmacokinetics studies of related compounds, such as pyronaridine, highlight the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics of naphthyridine derivatives in medical research. For instance, pyronaridine, with a somewhat related structure, has been extensively studied for its pharmacokinetics in malaria patients, showing significant potential in developing antimalarial drugs (Z. Feng, Z. F. Wu, C. Wang, N. Jiang, 1987).
Environmental Monitoring and Toxicology
Research on pesticide residues, such as the study by R. Hill, S. Head, S. Baker, M. Gregg, D. Shealy, S. Bailey, C. C. Williams, E. Sampson, L. Needham (1995), and polycyclic aromatic hydrocarbons (PAHs) in the environment and human exposure to them can provide insights into the potential environmental and health impacts of similar naphthyridine compounds.
Occupational and Environmental Health
Studies on occupational exposure to compounds like JP-8 jet fuel and its impact on urinary naphthol levels among maintenance workers (Y. Chao, L. Kupper, B. Serdar, P. Egeghy, S. Rappaport, L. Nylander-French, 2005) suggest the relevance of monitoring exposure to specific chemicals, including 8-Chloro-2-ethoxy-1,5-naphthyridine, in occupational settings for health risk assessments.
Analytical Chemistry and Biomonitoring
The development and application of biomarkers for assessing exposure to environmental contaminants, such as the study on urinary naphthalene and phenanthrene as biomarkers for PAH exposure (J. Sobus, S. Waidyanatha, M. McClean, R. Herrick, T. Smith, E. Garshick, F. Laden, J. Hart, Y. Zheng, S. Rappaport, 2008), could provide a framework for developing methods to detect and quantify exposure to this compound in environmental and biological samples.
Safety and Hazards
Mechanism of Action
Target of Action
“8-Chloro-2-ethoxy-1,5-naphthyridine” belongs to the class of compounds known as naphthyridines . Naphthyridines are often studied in the field of medicinal chemistry due to their wide range of biological activities . .
Mode of Action
Naphthyridines often interact with their targets through electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
properties
IUPAC Name |
8-chloro-2-ethoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-9-4-3-8-10(13-9)7(11)5-6-12-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTQROPNZVNFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)
![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)


![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2686068.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)
![N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2686071.png)
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)
